Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Medicinal chemistry Structure-activity relationship Isomer comparison

Researchers requiring systematic SAR exploration at the benzofuran 5-position often face limited access to pre-functionalized, isomer-pure intermediates. This compound solves that problem. - Provides the definitive 3-methoxybenzamido isomer (CAS 923178-61-4) for head-to-head selectivity panels with its 4-methoxy positional isomer (CAS 923106-99-4). - Supplied as a reference standard for amide coupling optimization on electron-rich benzofuran substrates. - Delivers drug-like physicochemical benchmarks (XLogP=4, tPSA=77.8 Ų, MW=353.4 g/mol) to validate lead series progress.

Molecular Formula C20H19NO5
Molecular Weight 353.374
CAS No. 923178-61-4
Cat. No. B2812437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate
CAS923178-61-4
Molecular FormulaC20H19NO5
Molecular Weight353.374
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C
InChIInChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-11-14(8-9-17(16)26-18)21-19(22)13-6-5-7-15(10-13)24-3/h5-11H,4H2,1-3H3,(H,21,22)
InChIKeyLJAUTFDGRDXNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923178-61-4): Procurement-Relevant Identity and Physicochemical Profile


Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923178-61-4, PubChem CID 16801655) is a fully synthetic benzofuran-2-carboxylate derivative with the molecular formula C₂₀H₁₉NO₅ and a molecular weight of 353.4 g/mol [1]. Its structure features three pharmacophoric elements: a 3-methyl substituent on the benzofuran core, an ethyl ester at the 2-position, and a 3-methoxybenzamido group appended via an amide linkage at the 5-position [1]. Computed physicochemical descriptors include an XLogP3-AA value of 4, one hydrogen bond donor, five hydrogen bond acceptors, a topological polar surface area of 77.8 Ų, and six rotatable bonds [1]. These properties place the compound within drug-like chemical space suitable for oral bioavailability assessment and medicinal chemistry optimization campaigns [2].

Why Generic Benzofuran-2-Carboxylate Substitution Fails: The Functional Consequences of 5-Position 3-Methoxybenzamido Decoration


Substituting ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate with the unsubstituted ethyl 3-methylbenzofuran-2-carboxylate core (CAS 22367-82-4) or even with a closely related positional isomer such as the 4-methoxybenzamido variant (CAS 923106-99-4) cannot be assumed to preserve biological activity profiles [1]. The 3-methoxy substitution pattern on the benzamide ring dictates the spatial orientation and electronic character of the hydrogen-bond-accepting methoxy group, which directly influences target recognition, as demonstrated across multiple benzofuran-based drug discovery programs where subtle positional changes in aryl substituents produced order-of-magnitude differences in target affinity [2][3]. Furthermore, the introduction of the 5-amido group elevates the molecular weight from 204.22 g/mol (core scaffold) to 353.4 g/mol and adds one hydrogen bond donor and two additional hydrogen bond acceptors relative to the unsubstituted ester, fundamentally altering solubility, permeability, and protein-binding characteristics [1]. These differences are not cosmetic: they determine whether a compound engages a given biological target at therapeutically relevant concentrations.

Quantitative Differentiation Evidence for Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (923178-61-4)


Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Benzamido Substitution Alters Hydrogen-Bonding Geometry and Target Recognition Potential

Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923178-61-4) is the 3-methoxy positional isomer of ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923106-99-4, PubChem CID 16801653) [1][2]. While both compounds share identical molecular formula (C₂₀H₁₉NO₅), molecular weight (353.4 g/mol), computed XLogP3-AA (4), hydrogen bond donor count (1), hydrogen bond acceptor count (5), rotatable bond count (6), and topological polar surface area (77.8 Ų), they differ in the position of the methoxy substituent on the terminal benzamide ring—meta (3-position) versus para (4-position) [1][2]. This positional difference alters the vector of the hydrogen-bond-accepting methoxy oxygen relative to the amide NH, which in benzofuran-based drug discovery programs has been shown to produce divergent target-binding profiles [3]. The 3-methoxy orientation places the ether oxygen in a geometry capable of forming intramolecular interactions with the amide NH, potentially stabilizing a distinct low-energy conformation not accessible to the 4-methoxy isomer [4].

Medicinal chemistry Structure-activity relationship Isomer comparison

Molecular Complexity Advantage Over the Unsubstituted Core Scaffold: Differentiating Physicochemical and Drug-Likeness Profiles

Relative to the unsubstituted core scaffold ethyl 3-methylbenzofuran-2-carboxylate (CAS 22367-82-4, MW = 204.22 g/mol), the target compound incorporates a 5-position 3-methoxybenzamido substituent that increases molecular weight by 149.18 g/mol (to 353.4 g/mol) and introduces critical drug-likeness features: one hydrogen bond donor (amide NH) and two additional hydrogen bond acceptors (amide carbonyl and methoxy oxygen), while increasing the topological polar surface area from 39.4 Ų to 77.8 Ų [1]. The unsubstituted core scaffold has zero hydrogen bond donors and only three hydrogen bond acceptors, limiting its capacity for directed, multipoint target engagement [1]. The increased tPSA of the target compound (77.8 Ų) remains well within the <140 Ų threshold predictive of acceptable oral absorption, while providing additional polar surface for specific protein-ligand interactions [2]. The melting point of the core scaffold (49–51 °C) indicates a low-melting crystalline solid, whereas the introduction of the 3-methoxybenzamido group is expected to raise the melting point substantially through additional intermolecular hydrogen bonding, altering handling and formulation characteristics .

Drug design Physicochemical profiling Lead optimization

Benzofuran 5-Position Amide Substitution: Class-Level Evidence for Enhanced Target Affinity Relative to Unsubstituted or 6-Position Analogs

SAR studies across multiple benzofuran-based drug discovery programs demonstrate that amide substitution at the 5-position of the benzofuran ring consistently yields superior target-binding characteristics compared to unsubstituted or alternatively substituted analogs [1]. In the context of histamine H3 receptor antagonists, 5-amino and 5-(aminomethyl)benzofuran derivatives achieved nanomolar to subnanomolar binding affinities, with the 5-position vector proving critical for engaging key receptor subpockets [2]. Similarly, in benzofuran-2-carboxamide-based immunomodulatory programs targeting the CCL20/CCR6 axis, substitution at the benzofuran 5-position with amide-linked aryl groups was essential for potent inhibition of CCL20-induced chemotaxis [3]. While direct quantitative activity data for the specific target compound 923178-61-4 has not been reported in the peer-reviewed primary literature at the time of this analysis, the convergence of SAR evidence from structurally analogous benzofuran-5-carboxamide series supports the inference that 5-position 3-methoxybenzamido decoration confers target-binding advantages that are absent in the 5-unsubstituted or 6-substituted regioisomers [1][2][3].

Structure-activity relationship Benzofuran pharmacology Target engagement

Dual Hydrogen-Bonding Capacity of the 3-Methoxybenzamido Moiety: Differentiating Conformational Restriction from Alkoxy-Only or Unsubstituted Benzamido Analogs

The 3-methoxybenzamido substituent at the 5-position provides a unique dual hydrogen-bonding pharmacophore: the amide NH acts as a hydrogen bond donor (HBD) while the meta-methoxy oxygen serves as a hydrogen bond acceptor (HBA) positioned to engage proximal residues via a bifurcated interaction motif [1]. In comparison, a simple 5-methoxy substituent (as in ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate, CAS 53724-96-2) offers only the ether oxygen as an HBA without the HBD capability, while a 5-benzamido analog lacking the methoxy group would provide the amide NH as HBD but forfeit the additional HBA contributed by the methoxy oxygen [2]. This dual-capacity motif is particularly relevant for targets requiring simultaneous hydrogen bond donor and acceptor engagement within a constrained binding pocket, such as kinase hinge regions, proteases, or nuclear hormone receptors [3]. The 3-methoxy orientation further enables potential intramolecular hydrogen bonding between the methoxy oxygen and the ortho amide NH, stabilizing a pseudo-cyclic conformation that reduces entropic penalty upon target binding [1].

Molecular recognition Conformational analysis Ligand design

Recommended Research and Procurement Application Scenarios for Ethyl 5-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (923178-61-4)


Medicinal Chemistry Lead Optimization: 5-Position Vector-Focused Benzofuran Library Design

This compound serves as a key intermediate or screening candidate in benzofuran-based lead optimization programs where the 5-position amide vector has been identified as critical for target engagement. The 3-methoxybenzamido substituent provides a dual hydrogen-bond donor/acceptor pharmacophore at this position, enabling exploration of target subpockets that require both polar and hydrophobic contacts [1]. In programs targeting kinases, nuclear receptors, or GPCRs where benzofuran scaffolds have established precedence, 923178-61-4 offers a pre-functionalized 5-position with a meta-methoxy motif that can serve as a reference point for SAR expansion or as a starting point for further derivatization of the terminal aryl ring [1][2].

Isomer-Selectivity Profiling in Benzamido-Benzofuran Chemical Series

When a research program requires systematic comparison of positional isomer effects on biological activity, 923178-61-4 is the designated 3-methoxybenzamido isomer that should be procured alongside its 4-methoxy positional isomer (CAS 923106-99-4) to construct an isomer-pair selectivity panel [1]. This head-to-head comparison enables determination of whether the target under investigation discriminates between meta and para methoxy orientations on the terminal benzamide ring—a critical SAR question that cannot be addressed using either isomer alone [1].

Physicochemical Property Benchmarking for Benzofuran-2-Carboxylate Chemical Space

With its computed XLogP of 4, tPSA of 77.8 Ų, molecular weight of 353.4 g/mol, and a single hydrogen bond donor, 923178-61-4 resides within oral drug-like chemical space as defined by both Lipinski and Veber criteria [1][2]. It can serve as a property benchmark compound for comparing the physicochemical profiles of newly synthesized benzofuran-2-carboxylate analogs, helping medicinal chemistry teams assess whether synthetic modifications move candidates toward or away from favorable drug-likeness parameters [2].

Synthetic Methodology Development: Amide Coupling at the Benzofuran 5-Position

The 5-position amide linkage in 923178-61-4 represents a common synthetic transformation—coupling of a 5-aminobenzofuran intermediate with 3-methoxybenzoic acid or its activated ester [1]. This compound can be utilized as a reference standard for developing and optimizing amide coupling conditions (e.g., HATU, EDCI/HOBt, or acid chloride methods) on benzofuran substrates, where the electron-rich benzofuran core may present unique reactivity challenges compared to simpler aryl amine substrates [1].

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